3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride
Overview
Description
3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a morpholine ring, an ethoxy group, and a benzaldehyde moiety, making it a versatile building block in organic synthesis .
Preparation Methods
The synthesis of 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and 4-morpholineethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) to facilitate the formation of the ethoxy linkage.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and as a probe in various biological assays.
Mechanism of Action
The mechanism of action of 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride can be compared with other similar compounds, such as:
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde: This compound has a methoxy group instead of a hydrogen atom on the benzaldehyde ring, which may result in different reactivity and applications.
4-[2-(4-Morpholinyl)ethoxy]benzaldehyde: This compound lacks the hydrochloride salt form, which may affect its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Biological Activity
3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 250.73 g/mol
- IUPAC Name : this compound
The compound features a benzaldehyde moiety substituted with an ethoxy group linked to a morpholine ring, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzaldehyde have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural features.
Anticancer Activity
Studies have explored the anticancer potential of morpholine-containing compounds. The morpholine ring is known for enhancing the solubility and bioavailability of drugs, which may contribute to improved efficacy in cancer treatment. Preliminary data suggest that this compound could induce apoptosis in cancer cells, although detailed studies are still required.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress : The presence of reactive oxygen species (ROS) may be a pathway through which this compound exerts its effects on microbial and cancer cells.
Case Studies
- Antimicrobial Testing : In vitro studies have demonstrated that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. Further testing is needed to establish the efficacy of this compound against specific pathogens.
- Cancer Cell Line Studies : Research involving various cancer cell lines has shown promising results regarding cytotoxicity. The compound's ability to induce apoptosis was noted in preliminary assays, warranting further investigation into its potential as an anticancer agent.
Data Tables
Properties
IUPAC Name |
3-(2-morpholin-4-ylethoxy)benzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14;/h1-3,10-11H,4-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVANKAJEGQSVJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-82-5 | |
Record name | Benzaldehyde, 3-[2-(4-morpholinyl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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